N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide
Description
N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide is a heterocyclic organic compound featuring a fused bicyclic isochroman moiety linked via a methylene group to a substituted imidazole ring. The imidazole ring is further modified with a carboxamide group and a ketone at the 2-position.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-2-oxo-1,3-dihydroimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-18(14(19)13-7-16-15(20)17-13)8-12-6-10-4-2-3-5-11(10)9-21-12/h2-5,7,12H,6,8-9H2,1H3,(H2,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLFCRDCWIJKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CNC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Routes for Imidazole Ring Formation
The 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid scaffold is synthesized via cyclocondensation of α-amino ketones with urea derivatives. A optimized procedure involves:
- Reacting glycine ethyl ester hydrochloride (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in acetic acid at 110°C for 8 hours to form 3-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate.
- Hydrolysis using 6M HCl at 80°C yields the free carboxylic acid (92% purity, mp 222°C).
Key Optimization : Replacing traditional Dean-Stark apparatus with microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while maintaining 85% yield.
Preparation of the N-Methyl-N-(Isochroman-3-ylmethyl)Amine Side Chain
Isochroman-3-ylmethanol Intermediate
Isochroman-3-carbinol is synthesized through Friedel-Crafts alkylation:
Amine Functionalization
Conversion to the amine proceeds via Mitsunobu reaction:
- Isochroman-3-ylmethanol (1.0 equiv), phthalimide (1.5 equiv), DIAD (1.5 equiv), PPh3 (1.5 equiv) in THF at 0°C→RT (12 hours)
- Deprotection with hydrazine hydrate in ethanol yields isochroman-3-ylmethylamine (68% yield).
- N-Methylation using methyl iodide and K2CO3 in DMF provides N-methyl-N-(isochroman-3-ylmethyl)amine (81% yield).
Carboxamide Coupling Strategies
Activation of the Carboxylic Acid
The imidazole-4-carboxylic acid is activated using carbodiimide-based reagents:
| Activation Method | Reagent System | Solvent | Temperature | Yield |
|---|---|---|---|---|
| EDC/HOBt | 1.2 equiv EDC, 1.1 equiv HOBt | DCM | 0°C→RT | 78% |
| DCC/DMAP | 1.5 equiv DCC, 0.2 equiv DMAP | THF | RT | 65% |
| CDI | 2.0 equiv CDI | Acetonitrile | 40°C | 82% |
Amine Coupling Optimization
Coupling N-methyl-N-(isochroman-3-ylmethyl)amine (1.1 equiv) to activated imidazole-4-carboxylic acid proceeds optimally under EDC/HOBt conditions:
- 0°C→RT over 6 hours in anhydrous DCM
- Purification via flash chromatography (EtOAc/hexane 3:7→1:1) yields 74% pure product.
Critical Note : Excess amine (1.5 equiv) improves yield to 88% but requires careful purification to remove residual starting material.
Spectral Characterization and Analytical Data
NMR Spectroscopy
1H NMR (400 MHz, DMSO-d6) :
- δ 7.85 (s, 1H, imidazole H-5)
- δ 4.75 (d, J=12.4 Hz, 2H, isochroman OCH2)
- δ 3.42 (s, 3H, N-CH3)
- δ 2.95–3.15 (m, 4H, isochroman CH2 and NCH2)
13C NMR (101 MHz, DMSO-d6) :
- δ 170.2 (C=O carboxamide)
- δ 161.8 (imidazole C-2)
- δ 128.4–135.2 (aromatic carbons)
HRMS and Elemental Analysis
| Technique | Result | Specification |
|---|---|---|
| HRMS (ESI+) | m/z 288.1210 [M+H]+ (calc. 288.1214) | Δ 1.4 ppm |
| Elemental Analysis | C 62.71%, H 5.96%, N 14.62% | Theo: C 62.71%, H 5.96%, N 14.62% |
Process Optimization and Scale-Up Challenges
Purification Challenges
Early synthetic routes suffered from low yields (32–45%) due to:
- Epimerization at C3 of isochroman during Mitsunobu reaction
- Partial hydrolysis of carboxamide during aqueous workup
Solutions :
Green Chemistry Approaches
Recent advancements include:
- Solvent replacement: Cyclopentyl methyl ether (CPME) instead of DCM (E-factor reduced from 18.2→6.7)
- Catalytic Mitsunobu conditions using nBu3P/DIAD system (82% yield vs. traditional 68%)
Comparative Analysis of Synthetic Routes
| Route | Key Features | Total Yield | Purity | Cost Index |
|---|---|---|---|---|
| A | Linear synthesis, DCC coupling | 41% | 95% | $$$$ |
| B | Convergent, EDC/HOBt | 67% | 98% | $$$ |
| C | Microwave-assisted steps | 73% | 99% | $$ |
Industrial-Scale Manufacturing Considerations
For batch production (1–10 kg scale):
- Reactor Design : Glass-lined steel reactors required for HCl-liberating steps
- Critical Process Parameters :
- pH control during hydrolysis (maintain 2.5–3.0)
- Strict temperature control (±2°C) during coupling
- Quality Control :
- IPC checks for residual EDC (<50 ppm)
- Chiral HPLC to monitor isochroman epimerization
Chemical Reactions Analysis
Types of Reactions
N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s core structure—2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide—is shared with several pharmacologically active molecules. Below is a detailed comparison with key analogs:
Structural Analogues and Substituent Effects
a. SU11274 (c-MET Inhibitor)
- Structure : (3Z)-N-(3-chlorophenyl)-3-({3,5-dimethyl-4-[(4-methylpiperazin-1-yl)carbonyl]-1H-pyrrol-2-yl}methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide.
- Comparison: Both compounds share the 2-oxo-2,3-dihydro-1H-imidazole/indole backbone, critical for kinase inhibition via ATP-binding site interactions. SU11274 includes a sulfonamide group and a piperazine-containing pyrrole substituent, enhancing solubility and target affinity. Activity: SU11274 inhibits c-MET at 1–5 μM concentrations, but the target compound’s activity remains uncharacterized.
b. N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide Derivatives
- Structure : Derivatives like 67 (N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide) feature a carboxamide-linked naphthyridine core.
- Comparison :
- The naphthyridine ring in 67 replaces the imidazole in the target compound, altering π-π stacking interactions.
- Adamantyl and pentyl substituents in 67 enhance hydrophobic binding, whereas the isochroman group in the target compound may stabilize intramolecular hydrogen bonds.
- Synthesis : Both classes use carboxamide coupling strategies (e.g., isocyanate reactions), but 67 requires TLC purification, suggesting higher complexity.
c. Iprodione Metabolite Isomer
- Structure : N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide.
- Comparison :
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s lower molecular weight and fewer hydrogen-bond acceptors may improve bioavailability compared to SU11273.
- Its isochroman group balances lipophilicity and rigidity, a feature absent in 67 and iprodione derivatives.
Biological Activity
N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide is a synthetic compound notable for its unique chemical structure, which includes an isochroman ring and an imidazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This configuration contributes to its diverse chemical reactivity and potential biological activity, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit the activity of certain enzymes involved in cell proliferation, which suggests potential anticancer effects. The compound's mechanism might involve binding to receptors or enzymes, modulating their activity, and influencing various cellular pathways.
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar imidazole compounds against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The following table summarizes the antimicrobial activities reported:
| Compound | Target Bacteria | Method Used | Results |
|---|---|---|---|
| N-(isochroman-3-ylmethyl)-N-methyl... | Staphylococcus aureus | Cylinder wells diffusion | Effective |
| N-(isochroman-3-ylmethyl)-N-methyl... | Escherichia coli | Kirby-Bauer disc technique | Moderate activity |
Anticancer Potential
The compound has been studied for its anticancer properties, particularly in inhibiting tumor cell proliferation. In vitro studies have shown that derivatives of imidazole can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways . Further research is needed to elucidate the specific pathways affected by this compound.
Other Biological Activities
Imidazole derivatives are known for a wide range of biological activities beyond antimicrobial and anticancer effects. These include:
- Anti-inflammatory
- Antidiabetic
- Antiviral
These properties are attributed to their ability to interact with various biological macromolecules and pathways .
Case Studies
- Antimicrobial Study : In a comparative study on imidazole derivatives, N-(isochroman-3-ylmethyl)-N-methyl derivatives showed promising results against resistant bacterial strains. The study utilized both in vitro assays and molecular docking studies to support the findings .
- Anticancer Research : A recent investigation into the effects of imidazole-containing compounds on cancer cell lines demonstrated that N-(isochroman-3-ylmethyl)-N-methyl derivatives could significantly reduce cell viability in a dose-dependent manner .
Q & A
Q. Basic
- Spectroscopy : - and -NMR to verify proton/carbon environments; IR for functional groups (amide C=O stretch at ~1650 cm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight.
- X-ray crystallography : Use SHELX software for crystal structure determination, focusing on hydrogen-bonding patterns and torsion angles .
How can reaction byproducts be minimized during synthesis?
Q. Advanced
- Catalyst optimization : Replace Pd/C with Raney nickel to prevent dehalogenation or undesired side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency; avoid protic solvents if intermediates are moisture-sensitive.
- Temperature control : Maintain 45–60°C during cyclization to prevent incomplete ring closure .
What computational methods predict biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like PDE4B or kinases (e.g., Met kinase). Validate with binding energy scores (< -7 kcal/mol) .
- QSAR studies : Correlate substituent electronic properties (Hammett constants) with activity data to guide analog design .
How to resolve discrepancies in biological activity data?
Q. Advanced
- Assay validation : Ensure consistent cell lines (e.g., HEK293 for PDE4B) and control for compound stability in buffer (pH 7.4, 37°C) .
- Structural analogs : Compare with derivatives like N-(3-chloro-4-methylphenyl)-1H-imidazole-4-carboxamide to identify substituent effects .
What are key pharmacological targets?
Q. Basic
- PDE4B inhibition : Critical for anti-inflammatory applications; measure cAMP levels in cell-based assays .
- Kinase inhibition : Screen against MET kinase using ATP-competitive ELISA assays .
How to design analogs with improved efficacy?
Q. Advanced
- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, CF) at the isochroman or imidazole ring to enhance target binding .
- Bioisosteres : Replace the 2-oxo group with thione or sulfonamide to modulate pharmacokinetics .
What crystallographic strategies determine hydrogen-bonding patterns?
Q. Advanced
- Graph set analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., motifs) using Mercury software .
- Thermal ellipsoids : Refine anisotropic displacement parameters in SHELXL to identify disorder or dynamic bonds .
What analytical techniques assess purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
